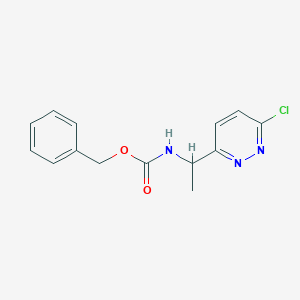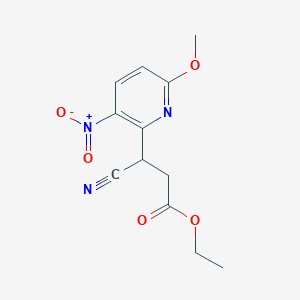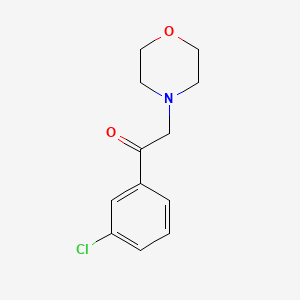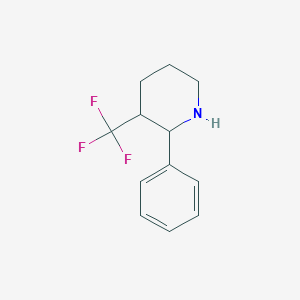
2-Phenyl-3-(trifluoromethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-3-trifluoromethyl-piperidine is an organic compound that belongs to the class of piperidines Piperidines are six-membered heterocyclic compounds containing one nitrogen atom The trifluoromethyl group (-CF3) attached to the piperidine ring significantly influences the compound’s chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3-trifluoromethyl-piperidine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of phenyl and trifluoromethyl groups to the piperidine ring .
Another method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride . This reaction leads to the formation of the desired piperidine derivative under mild conditions.
Industrial Production Methods
Industrial production of 2-Phenyl-3-trifluoromethyl-piperidine often employs large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-3-trifluoromethyl-piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-Phenyl-3-trifluoromethyl-piperidine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique pharmacological properties.
Mechanism of Action
The mechanism of action of 2-Phenyl-3-trifluoromethyl-piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit or activate specific enzymes, receptors, or ion channels, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its molecular interactions and therapeutic potential .
Comparison with Similar Compounds
2-Phenyl-3-trifluoromethyl-piperidine can be compared with other similar compounds, such as:
2-Phenylpiperidine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-Trifluoromethylpiperidine: Lacks the phenyl group, leading to variations in its reactivity and applications.
2-Phenyl-4-trifluoromethyl-piperidine: The position of the trifluoromethyl group affects its chemical behavior and biological activity.
The presence of both the phenyl and trifluoromethyl groups in 2-Phenyl-3-trifluoromethyl-piperidine makes it unique, offering a combination of properties that are not found in other similar compounds .
Properties
Molecular Formula |
C12H14F3N |
|---|---|
Molecular Weight |
229.24 g/mol |
IUPAC Name |
2-phenyl-3-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C12H14F3N/c13-12(14,15)10-7-4-8-16-11(10)9-5-2-1-3-6-9/h1-3,5-6,10-11,16H,4,7-8H2 |
InChI Key |
PEHNCKYQVJGIEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(NC1)C2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


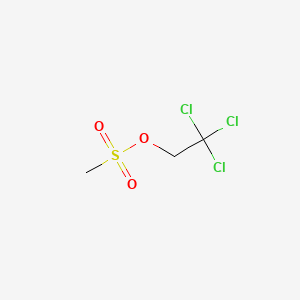
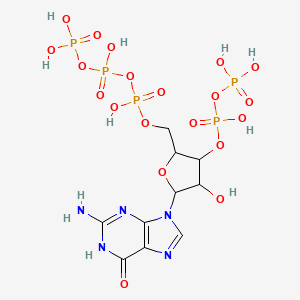
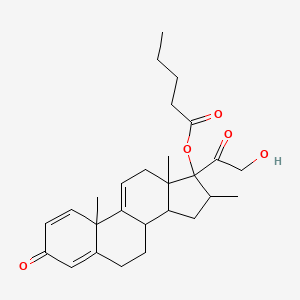
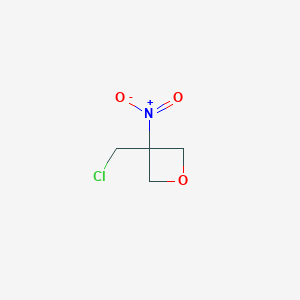


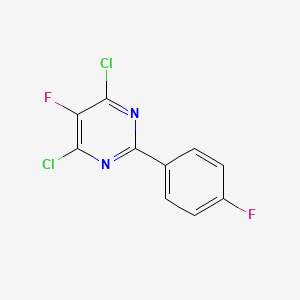
![[[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15089556.png)
![3,5-Difluoro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B15089560.png)
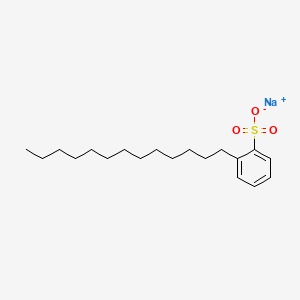
![(2,6-Dichloro-4-methylpyridin-3-yl)([(([(2,6-dichlorophenyl)methylene]amino)oxy)carbonyl]amino)methanone](/img/structure/B15089575.png)
